3-Picrylamino-1,2,4-triazole
Overview
Description
Preparation Methods
The synthesis of 3-Picrylamino-1,2,4-triazole involves the reaction of picryl chloride with 3-amino-1,2,4-triazole. The process begins with the conversion of picric acid to picryl chloride. This is achieved by combining picric acid with pyridine to form the pyridinium salt, which is then dissolved in N,N-dimethylformamide (DMF) and reacted with phosphorous oxychloride at 50°C. The resulting picryl chloride is then reacted with 3-amino-1,2,4-triazole in DMF at 100°C for 4-5 hours, followed by quenching with water to yield this compound .
Chemical Reactions Analysis
3-Picrylamino-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrazine.
Common reagents used in these reactions include hydrazine, phosphorous oxychloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Picrylamino-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other triazole derivatives and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: Due to its thermal stability and insensitivity to impact, it is used in the production of explosives and propellants
Mechanism of Action
The mechanism of action of 3-Picrylamino-1,2,4-triazole involves its interaction with various molecular targets. The compound’s electron-rich triazole ring allows it to bind with biomacromolecules through pi-pi interactions, hydrogen bonds, and ion-dipole bonds. These interactions can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
3-Picrylamino-1,2,4-triazole is unique due to its high thermal stability and insensitivity to mechanical stimuli. Similar compounds include:
3-Amino-5-picrylamino-1,2,4-triazole (APATO): Another triazole derivative with similar properties but different reactivity.
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit different chemical properties and reactivity
Biological Activity
3-Picrylamino-1,2,4-triazole (PATO) is a compound of significant interest due to its unique properties as both a thermally stable explosive and a potential therapeutic agent. This article explores the biological activity of PATO, focusing on its anticancer and antibacterial properties, as well as its synthesis and structural characteristics.
Chemical Structure and Synthesis
This compound is synthesized through a reaction between 3-amino-1,2,4-triazole and picryl chloride in N,N-dimethylformamide (DMF) under controlled heating conditions. The reaction yields a compound that exhibits high thermal stability and low sensitivity to impact, making it safe for handling and storage .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds derived from the 1,2,4-triazole scaffold. Specifically, PATO has shown promising results in inhibiting cancer cell proliferation. The following table summarizes key findings from various studies regarding the anticancer activity of PATO and related compounds:
The studies indicate that PATO not only inhibits cancer cell growth but also exhibits antiangiogenic properties, which are crucial for tumor development and metastasis.
Antibacterial Activity
In addition to its anticancer properties, PATO and other derivatives of 1,2,4-triazole have demonstrated antibacterial activity against both drug-sensitive and drug-resistant bacterial strains. Research indicates that triazole derivatives can be effective in overcoming antibiotic resistance through hybridization with other pharmacophores .
The following table outlines the antibacterial efficacy of selected triazole derivatives:
These findings suggest that PATO may serve as a lead compound for the development of new antibacterial agents.
Case Studies and Research Findings
A notable study published in PubMed evaluated the biological activities of various triazole derivatives including PATO. The study found that modifications to the triazole core significantly influenced both anticancer and antibacterial activities. For instance:
- Case Study 1 : A derivative with a bromophenyl group at position three exhibited enhanced antiproliferative effects across multiple cancer cell lines compared to the parent compound .
- Case Study 2 : Hybridization of triazoles with known antibacterial agents resulted in compounds with improved efficacy against resistant bacterial strains while maintaining low toxicity profiles .
Properties
IUPAC Name |
N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N7O6/c16-13(17)4-1-5(14(18)19)7(6(2-4)15(20)21)11-8-9-3-10-12-8/h1-3H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXQEVVGPQRIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=NC=NN2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171252 | |
Record name | 3-Picrylamino-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18212-12-9 | |
Record name | 3-Picrylamino-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Picrylamino-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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